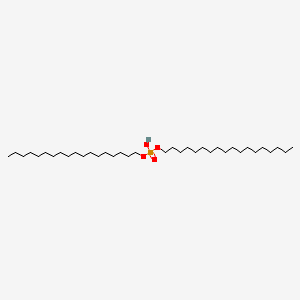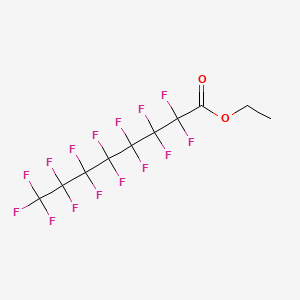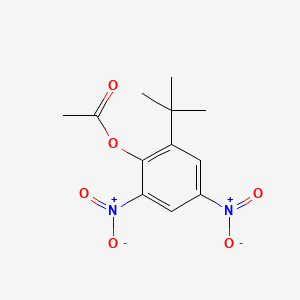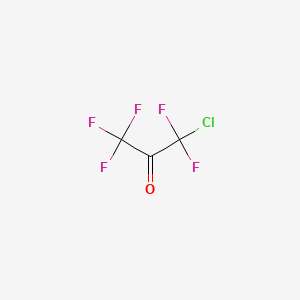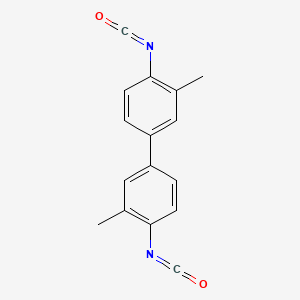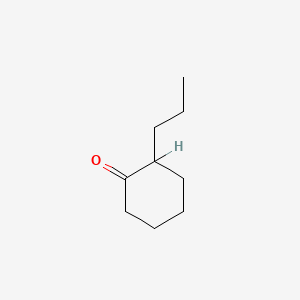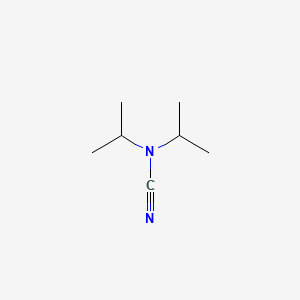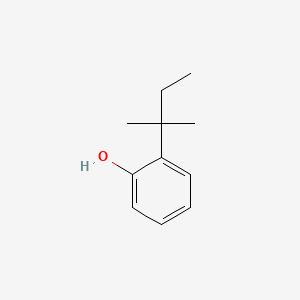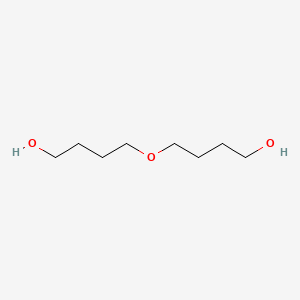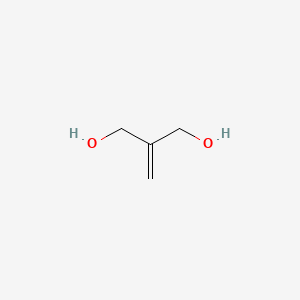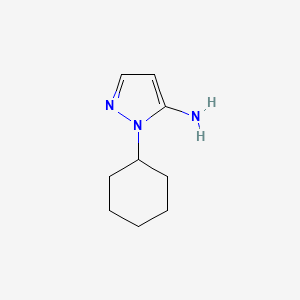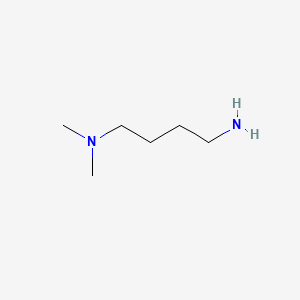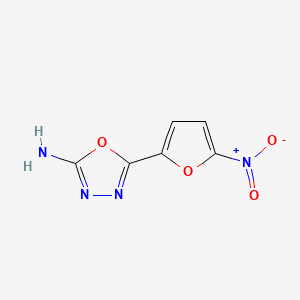
2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole is a compound that has been studied for its carcinogenic properties12. It has been found to be carcinogenic in rats following oral administration1. The compound is also known by several synonyms, including 5-Amino-2-(5-nitro-2-furyl)-1,3,4-thiadiazole, ASA-140, Furidazina, Furidiazina, Furidiazine, NF-475, 2-(5-Nitro-2-furyl)-5-amino-1,3,4-thiadiazole, 5-(5-Nitro-2-furyl)-2-amino-1,3,4-thiadiazole, and Triafur1.
Synthesis Analysis
The synthesis of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole involves the hydrolysis of 2-acylamino-5-(5-nitro-2-furyl) thiazoles3. The hydrochlorides of the corresponding 2-aminothiazoles, which were converted to the free bases, were obtained by this process3.
Molecular Structure Analysis
The molecular formula of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole is C6H4N4O3S4. The SMILES code for the compound is NC1=NN=C(C2=CC=C(N+=O)O2)S1 and the InChI code is InChI=1/C6H4N4O3S/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9)2.
Chemical Reactions Analysis
Reactions that take place at the amino group of 2-amino-5-(5-nitro-2-furyl)thiazoles have been described3. However, the specific reactions involving 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole are not detailed in the available resources.
Physical And Chemical Properties Analysis
The average mass of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole is 212.18600 and the mono-isotopic mass is 212.000414. The compound has a net charge of 04.Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole and its derivatives have demonstrated strong antibacterial properties. For instance, compounds synthesized from this chemical exhibit significant antibacterial activity against Staphylococcus aureus, a common bacterial pathogen. This indicates its potential as a candidate for developing new antibacterial agents (Hirao & Kato, 1971). Similarly, another study found that certain derivatives of this compound showed substantial antimicrobial activity against a broad range of bacteria and fungi, as well as several protozoa, highlighting its potential in treating various infectious diseases (Gadebusch & Basch, 1974).
Chemotherapeutic Potential
Research has also explored the chemotherapeutic potential of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole derivatives. Compounds like alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide have been synthesized for testing against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Mir, Siddiqui, & Comrie, 1991). This highlights the potential of these compounds in developing new treatments for tuberculosis.
Applications in Analyzing Cellular Hypoxia
Another interesting application of this compound is in the field of cellular biology. Fluorescent derivatives of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole have been used as probes for identifying hypoxic cells in cancer research. These compounds bind to mammalian cells in a manner dependent on the ambient oxygen concentration, making them useful in studying cellular responses to hypoxia (Olive & Durand, 1983).
Synthesis of Furan Compounds
Additionally, this compound plays a role in the synthesis of various furan compounds, which have diverse applications in chemistry and pharmacology. Studies have shown that 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole can be used to synthesize different furan derivatives, indicating its utility in organic synthesis and drug development (Hirao, Kato, & Hirota, 1971).
Safety And Hazards
2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole is carcinogenic in rats following oral administration1. It produced mammary carcinomas and forestomach papillomas1. No human carcinogenicity data were available1.
Zukünftige Richtungen
The future directions for the study of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole are not specified in the available resources. However, given its carcinogenic properties, further research could focus on understanding its mechanism of action and potential applications or implications in medical and pharmaceutical fields.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
Eigenschaften
IUPAC Name |
5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O4/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWQUFUBSCXPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020058 | |
| Record name | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | |
CAS RN |
3775-55-1 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(5-nitro-2-furyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003775551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



